1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1443291-21-1
VCID: VC2875459
InChI: InChI=1S/C11H11Cl2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)4-10(8)13/h2-4,6-7,17H,5H2,1H3
SMILES: CC(C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl)O
Molecular Formula: C11H11Cl2N3O
Molecular Weight: 272.13 g/mol

1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

CAS No.: 1443291-21-1

Cat. No.: VC2875459

Molecular Formula: C11H11Cl2N3O

Molecular Weight: 272.13 g/mol

* For research use only. Not for human or veterinary use.

1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol - 1443291-21-1

Specification

CAS No. 1443291-21-1
Molecular Formula C11H11Cl2N3O
Molecular Weight 272.13 g/mol
IUPAC Name 1-[1-[(2,4-dichlorophenyl)methyl]triazol-4-yl]ethanol
Standard InChI InChI=1S/C11H11Cl2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)4-10(8)13/h2-4,6-7,17H,5H2,1H3
Standard InChI Key BAFURGCWSQPPTI-UHFFFAOYSA-N
SMILES CC(C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl)O
Canonical SMILES CC(C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl)O

Introduction

1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a synthetic organic compound belonging to the triazole family. It features a triazole ring, a dichlorophenyl group, and an ethanol moiety. Despite the lack of specific literature directly referencing this compound, its structure and potential applications can be inferred from related triazole derivatives.

Synthesis Methods

The synthesis of triazole derivatives typically involves a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts. The introduction of the dichlorophenyl group could involve halogenation reactions, while the ethanol moiety might be introduced through nucleophilic substitution or reduction reactions.

Steps for Synthesis:

  • Formation of the Triazole Ring: Achieved through a [3+2] cycloaddition reaction.

  • Introduction of the Dichlorophenyl Group: Facilitated by halogenation reactions.

  • Introduction of the Ethanol Moiety: Could involve nucleophilic substitution or reduction reactions.

Biological Activity

Triazole derivatives are known for their antifungal properties, primarily through the inhibition of ergosterol biosynthesis in fungi. While specific biological activity data for 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is not available, related compounds have shown potent antifungal activity against various fungal strains.

Comparison with Similar Compounds

Similar triazole derivatives, such as [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate, feature a triazole ring with different substituents. These compounds exhibit distinct chemical and biological properties based on their substituents.

CompoundSubstituentsBiological Activity
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamateDichlorophenyl, CarbamateAntifungal, Enzyme Inhibition
1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-olDichlorophenyl, EthanolPotential Antifungal

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